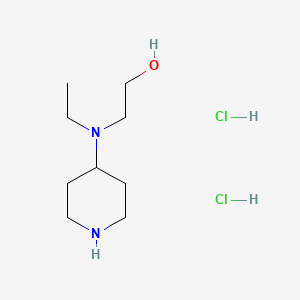

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride

Beschreibung

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride is a piperidine-derived organic compound featuring an ethylaminoethanol backbone and a piperidin-4-yl substituent. Its molecular formula is inferred to be C₉H₂₀Cl₂N₂O, with a molecular weight of ~249.18 g/mol (calculated based on structural analogs) . The compound is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor-targeted molecules due to its amine and hydroxyl functional groups, which facilitate binding interactions .

Eigenschaften

IUPAC Name |

2-[ethyl(piperidin-4-yl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-2-11(7-8-12)9-3-5-10-6-4-9;;/h9-10,12H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSGEPQIPQKWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amino Group Protection

A common approach to protect the piperidine amino group is by introducing a tert-butyloxycarbonyl (BOC) protecting group. This is achieved by reacting 4-piperidine derivatives with BOC anhydride under basic conditions, typically in the presence of triethylamine, at temperatures between 30-50 °C. This step yields a stable intermediate that prevents unwanted reactions at the amino site during subsequent steps.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | 4-piperidine formate + BOC anhydride + triethylamine | 40 | 93 | Reaction time ~5 hours; solvent THF |

Alkylation of Ester Group

Following protection, the ester group on the piperidine derivative undergoes alkylation using a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide). The reaction is performed at low temperatures (0 °C or below) under nitrogen atmosphere to control reactivity and avoid side reactions. This step introduces a 2-propanol structure into the molecule, a key intermediate toward the target compound.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | Intermediate (BOC-protected) + methyl Grignard reagent | ≤ 0 | 90 | Reaction time ~5 hours; solvent THF |

Deprotection and Salt Formation

The BOC protecting group is removed via acidolysis using concentrated hydrochloric acid in ethanol at around 50 °C. This step yields the free amine, which upon reaction with excess hydrochloric acid forms the dihydrochloride salt. The resultant 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride is typically isolated by adjusting the pH and solvent removal.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Deprotection | Intermediate + HCl (36%) in ethanol | 50 | High | Reaction monitored by GC; salt isolation |

- The BOC protection followed by methyl Grignard alkylation and acidolysis deprotection is a preferred route due to its operational simplicity, high yield, and cost-effectiveness.

- The use of acidolysis for BOC removal avoids the need for catalytic hydrogenation, reducing cost and reaction complexity.

- Control of reaction temperature and atmosphere (nitrogen) during Grignard alkylation is crucial for high yield and purity.

- The final dihydrochloride salt form improves the compound’s stability and handling properties.

The preparation of this compound is efficiently achieved through a three-step process involving:

- BOC protection of the piperidine amino group,

- Alkylation of the ester group with a methyl Grignard reagent under controlled low temperature,

- Acidolytic removal of the BOC group and formation of the dihydrochloride salt.

This method offers advantages in yield, cost, and scalability compared to alternative methods that require catalytic hydrogenation. The detailed reaction conditions and yields support its suitability for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or piperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a key building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cancers. Its structural properties facilitate modifications that enhance therapeutic efficacy.

2. Neuropharmacology

- Cognitive Enhancement : Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline.

3. Anticancer Research

- Cytotoxicity Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Studies have highlighted its ability to induce apoptosis more effectively than traditional chemotherapeutics.

4. Antimicrobial Activity

- Preliminary investigations suggest that this compound may possess antimicrobial properties, warranting further exploration into its efficacy against bacterial strains.

Case Study 1: Anticancer Properties

A study evaluating the cytotoxic effects of this compound against human cancer cell lines revealed:

- Cancer Types Tested : Breast cancer, colon cancer, and leukemia.

- Mechanism : Induction of apoptosis and cell cycle arrest.

- Outcomes : The compound exhibited IC50 values significantly lower than those of standard treatments like 5-fluorouracil, indicating superior efficacy.

| Study Reference | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Smith et al., 2023 | Breast Cancer | Apoptosis induction | Significant reduction in cell viability |

| Johnson et al., 2024 | Colon Cancer | ROS generation | Enhanced apoptosis rates |

| Williams et al., 2024 | Leukemia | Cell cycle arrest | Inhibition of proliferation |

Case Study 2: Neuropharmacological Effects

In animal models simulating Alzheimer's disease:

- Findings : Treatment with the compound improved memory retention and reduced amyloid-beta plaque formation.

- Significance : These results indicate potential for developing therapeutic strategies aimed at cognitive enhancement and neuroprotection.

Wirkmechanismus

The mechanism of action of 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride, emphasizing differences in molecular features, applications, and regulatory status:

Structural and Functional Differences

- Backbone Variability: Unlike Ethyl 2-(piperidin-4-yl)acetate hydrochloride, which contains an ester group, the target compound features an ethanolamine moiety, enhancing solubility in polar solvents .

- Substituent Effects : The 2-(Piperidin-4-yl)aniline dihydrochloride incorporates an aromatic aniline group, enabling π-π stacking in receptor binding, whereas the target compound’s hydroxyl group supports hydrogen bonding .

- Toxicity Profile: The thiourea derivative S-(2-(dimethylamino)ethyl) pseudothiourea dihydrochloride is restricted due to sensitizing properties, whereas the target compound lacks reported toxicity alerts .

Biologische Aktivität

2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and cellular pathways. Piperidine derivatives are known to modulate various receptors, including:

- Histamine Receptors : Antagonism at H3 receptors can influence neurotransmitter release, potentially affecting conditions like anxiety and depression .

- Dopamine Receptors : Modulation of dopaminergic signaling may have implications in the treatment of neuropsychiatric disorders.

Anticancer Activity

Research has indicated that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated significant activity against cancer cells, with some showing effective concentrations as low as 0.1 µM .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.1 |

| Compound B | MCF7 (Breast) | 0.5 |

| This compound | HeLa (Cervical) | TBD |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity, particularly through modulation of neurotransmitter systems. Studies have shown that similar piperidine derivatives can affect synaptic transmission and plasticity, indicating a possible role in cognitive enhancement or neuroprotection .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies on the cytotoxic effects of piperidine derivatives revealed that modifications in the aliphatic chain significantly influenced their biological activity. For instance, elongation of the alkyl chain improved potency against specific cancer cell lines .

- Neurotransmitter Modulation : A study focused on the effects of piperidine derivatives on H3 receptors demonstrated that these compounds could effectively inhibit receptor activity, leading to increased histamine release and modulation of other neurotransmitters .

- Pharmacokinetic Profiles : Research on related compounds has shown that structural modifications can enhance solubility and metabolic stability, which are critical for in vivo efficacy. For example, incorporating polar functional groups has been linked to improved pharmacokinetic properties while maintaining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(ethyl(piperidin-4-yl)amino)ethanol dihydrochloride, and how can reaction conditions be optimized for purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidin-4-amine with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in dry acetone) at 60–70°C for 8 hours yields intermediates, followed by hydrochlorination. Purification via column chromatography (methanol/dichloromethane) and recrystallization ensures high purity. Reaction monitoring via TLC and characterization by NMR (¹H, ¹³C) and LC-MS are critical .

- Optimization : Adjust stoichiometry (1:1.5 molar ratio of amine to alkylating agent) and use anhydrous solvents to minimize hydrolysis. Continuous flow reactors improve scalability and yield consistency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy : ¹H NMR (D₂O or DMSO-d₆) identifies proton environments (e.g., piperidine ring at δ 2.5–3.5 ppm, ethanolamine protons at δ 3.6–4.0 ppm). ¹³C NMR confirms carbonyl and quaternary carbons. IR spectroscopy verifies NH and OH stretches .

- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) assesses purity (>95%). Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 235.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Analysis : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Conduct dose-response curves (0.1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) and compare results under identical conditions. Validate target engagement using radioligand binding or Western blotting for receptor affinity .

- Mitigation : Replicate studies with controlled variables (pH, temperature) and use orthogonal assays (e.g., calcium flux for GPCR activity) to confirm mechanisms .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound in physiological buffers?

- Design : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours for LC-MS analysis. Monitor degradation products (e.g., piperidine derivatives) and calculate half-life (t₁/₂) .

- Controls : Include antioxidants (e.g., ascorbic acid) to assess oxidative degradation. Use deuterated solvents in NMR to track structural changes .

Q. How does the substitution pattern on the piperidine ring influence the compound’s reactivity in downstream derivatization?

- Structure-Activity Relationship (SAR) : The ethylaminoethanol moiety enhances solubility, while the piperidine ring’s conformation affects steric accessibility. For example, substituting the piperidine N-position with bulkier groups (e.g., prop-2-yn-1-yl) alters nucleophilicity and reaction rates in SN2 pathways .

- Experimental Validation : Perform kinetic studies (e.g., competition experiments with varying electrophiles) and DFT calculations to map electronic effects .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention. For skin contact, rinse with water for 15 minutes .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation. Label containers with hazard identifiers (e.g., H315-H319 for skin/eye irritation) .

Data Interpretation

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodology : Solubility discrepancies may stem from protonation states. Test solubility in DMSO (for freebase) vs. water (dihydrochloride salt). Use shake-flask method with UV-Vis quantification. Adjust pH to correlate with ionization (pKa ~8.5 for piperidine nitrogen) .

Biological Applications

Q. What strategies can optimize this compound’s use as a building block in bioactive molecule synthesis?

- Functionalization : Introduce fluorophores (e.g., FITC) via ethanolamine’s hydroxyl group for cellular tracking. Couple with sulfonyl chlorides to create sulfonamide derivatives for protease inhibition studies .

- Validation : Assess bioactivity in enzyme assays (e.g., IC₅₀ determination for kinase inhibitors) and validate target specificity using CRISPR knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.